

# Substance P (2-11) stability and storage conditions

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## Compound of Interest

Compound Name: Substance P (2-11)

Cat. No.: B12043348

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## Technical Support Center: Substance P (2-11)

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability, storage, and handling of **Substance P (2-11)**.

## Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for lyophilized **Substance P (2-11)**?

A1: Lyophilized **Substance P (2-11)** is stable for extended periods when stored at 2-8°C. For long-term storage, it is recommended to keep the lyophilized powder at -20°C.<sup>[1]</sup>

Q2: How should I reconstitute **Substance P (2-11)**?

A2: Reconstitution of **Substance P (2-11)** should be done using sterile, distilled water or a buffer such as phosphate-buffered saline (PBS).<sup>[1]</sup> For certain applications requiring higher concentrations, fresh, moisture-free DMSO can be used.<sup>[2]</sup> After reconstitution, it is crucial to aliquot the solution to prevent multiple freeze-thaw cycles.<sup>[1][2]</sup>

Q3: What are the optimal storage conditions for reconstituted **Substance P (2-11)**?

A3: Once reconstituted, **Substance P (2-11)** solutions should be aliquoted and stored at -20°C for short-term storage (up to one month) or at -80°C for long-term storage (up to one year). It is critical to avoid repeated freeze-thaw cycles as this can lead to peptide degradation.

Q4: Is **Substance P (2-11)** stable in solution at room temperature?

A4: Peptide solutions, including **Substance P (2-11)**, are generally not stable for extended periods at room temperature due to the risk of proteolytic degradation and microbial contamination. For experimental use, it is recommended to keep the solution on ice and use it as quickly as possible.

Q5: What are the main degradation pathways for Substance P and its fragments?

A5: Substance P and its fragments are susceptible to degradation by proteolytic enzymes. Key enzymes involved in its metabolism include neprilysin and angiotensin-converting enzyme (ACE), which hydrolyze peptide bonds. In biological samples, the presence of various proteases can lead to rapid degradation. Therefore, the use of protease inhibitors is often recommended during sample preparation and handling.

## Troubleshooting Guide

Issue	Possible Cause	Recommended Solution
Loss of biological activity of the peptide	1. Improper storage of lyophilized powder. 2. Multiple freeze-thaw cycles of the reconstituted solution. 3. Degradation due to extended time at room temperature. 4. Contamination of the stock solution.	1. Ensure lyophilized powder is stored at -20°C. 2. Aliquot the reconstituted peptide into single-use volumes. 3. Keep solutions on ice during experiments and minimize time at room temperature. 4. Use sterile water or buffers for reconstitution and handle with sterile techniques.
Inconsistent experimental results	1. Inaccurate peptide concentration due to improper reconstitution or storage. 2. Degradation of the peptide in the experimental medium (e.g., cell culture media containing proteases).	1. Recalculate the concentration and consider preparing a fresh stock solution. 2. Consider the use of protease inhibitors in your experimental setup if compatible.
Precipitation of the peptide after reconstitution	1. The peptide's solubility limit has been exceeded. 2. The pH of the solvent is at the isoelectric point of the peptide.	1. Try reconstituting at a lower concentration. 2. Adjust the pH of the buffer. For basic peptides, a slightly acidic buffer may improve solubility, while for acidic peptides, a slightly basic buffer may be better.

## Experimental Protocols

### Protocol 1: Reconstitution of Lyophilized Substance P (2-11)

- Preparation: Bring the vial of lyophilized **Substance P (2-11)** to room temperature before opening to prevent condensation.

- **Solvent Addition:** Add the calculated volume of sterile, distilled water or 0.1M PBS (pH 7.4) to the vial to achieve the desired stock concentration. For example, to reconstitute 1 mg of peptide to a 1 mg/mL solution, add 1 mL of solvent.
- **Dissolution:** Gently vortex or pipette the solution up and down to ensure the peptide is fully dissolved. Avoid vigorous shaking, which can cause peptide aggregation.
- **Aliquoting:** Dispense the reconstituted peptide solution into single-use, low-protein-binding microcentrifuge tubes. This is crucial to avoid repeated freeze-thaw cycles.
- **Storage:** Store the aliquots at -20°C for short-term use or -80°C for long-term storage.

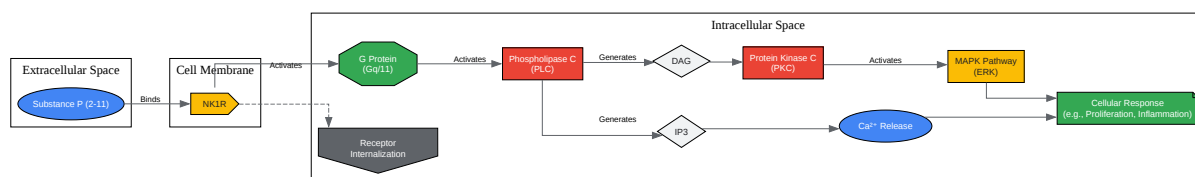
## Protocol 2: Handling of Substance P (2-11) in Biological Samples

- **Sample Collection:** When working with biological samples such as blood or tissue homogenates, collect them in tubes containing protease inhibitors to prevent the degradation of **Substance P (2-11)**. A common choice is a broad-spectrum protease inhibitor cocktail.
- **Processing:** Keep samples on ice throughout the processing steps.
- **Experimental Setup:** When adding **Substance P (2-11)** to cell cultures or other biological assays, be aware of the potential for enzymatic degradation by components in the medium or secreted by cells. Results should be interpreted with this in mind.

## Visualizations

### Signaling Pathway of Substance P

Substance P and its active fragments, like **Substance P (2-11)**, primarily exert their effects by binding to the Neurokinin-1 Receptor (NK1R), a G protein-coupled receptor. This interaction triggers a cascade of intracellular signaling events.

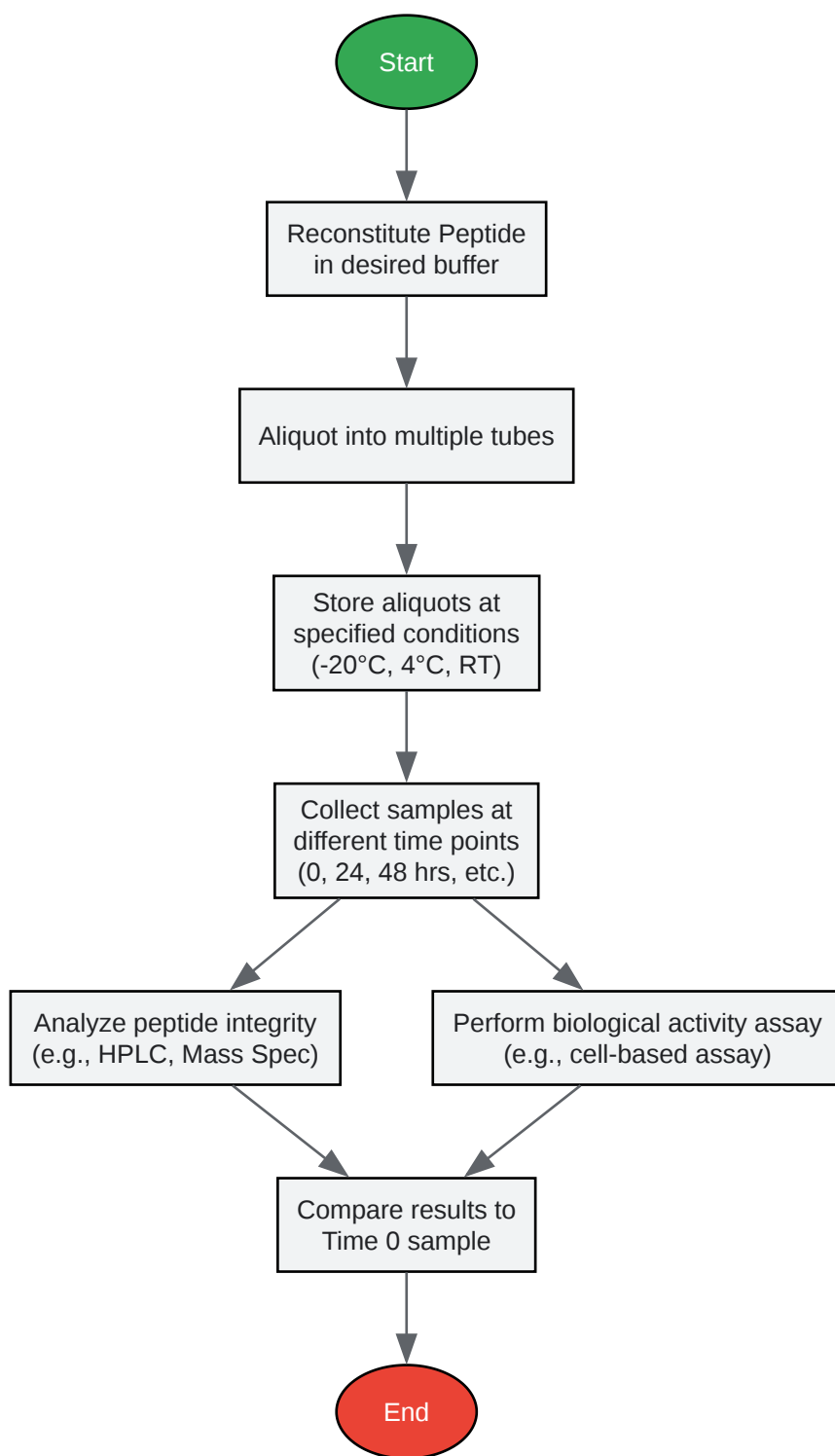


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Caption: Signaling pathway of **Substance P (2-11)** via the NK1R.

## Experimental Workflow for Assessing Peptide Stability

This workflow outlines the key steps to evaluate the stability of a reconstituted **Substance P (2-11)** solution over time.

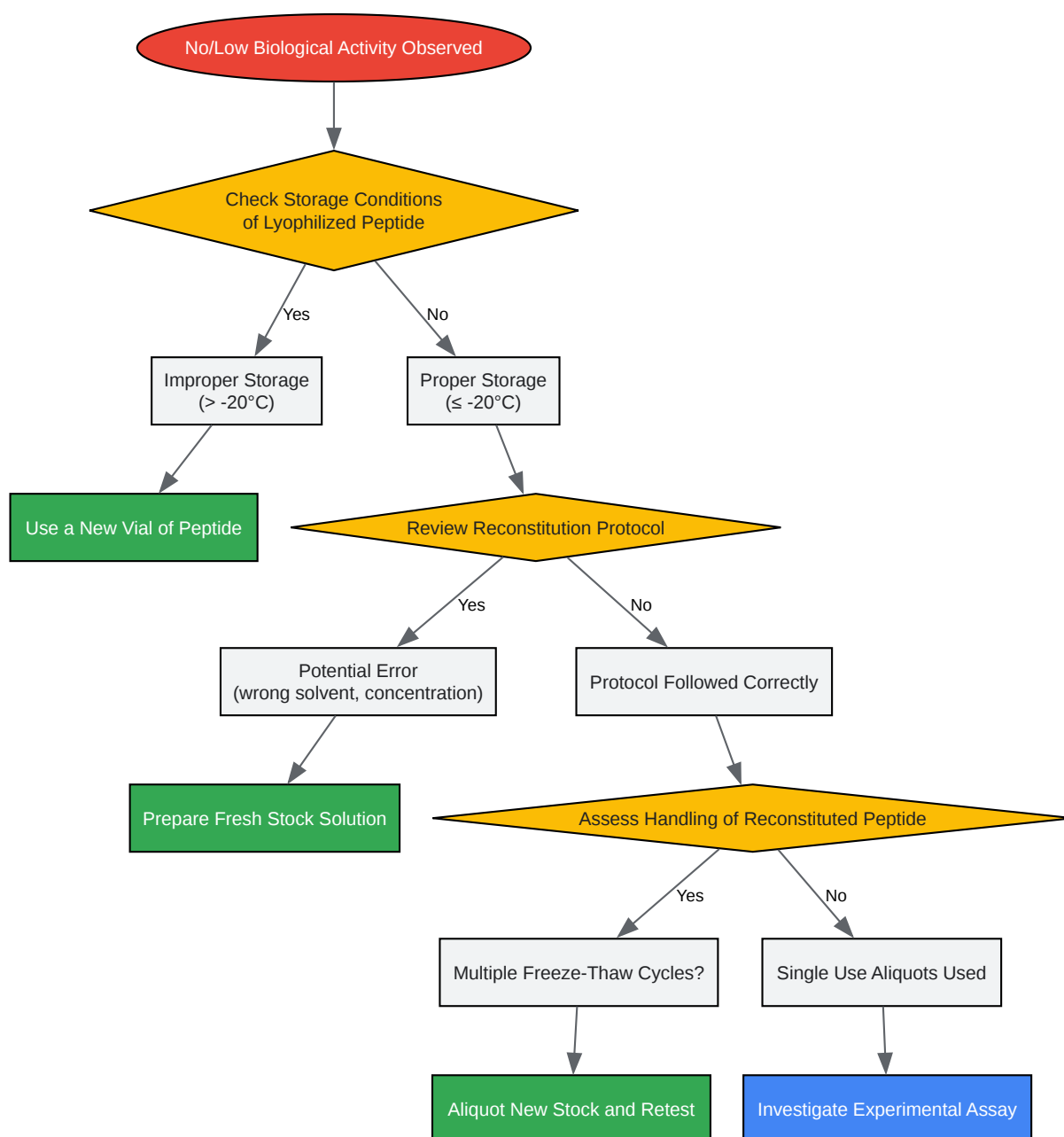


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Caption: Workflow for assessing **Substance P (2-11)** stability.

## Troubleshooting Logic for Loss of Peptide Activity

This diagram provides a logical flow to troubleshoot experiments where **Substance P (2-11)** appears to have lost its biological activity.



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Caption: Troubleshooting guide for loss of peptide activity.

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## References

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